molecular formula C25H16ClNO4 B15106643 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate

Cat. No.: B15106643
M. Wt: 429.8 g/mol
InChI Key: CTEWFGVGVMEDSK-FSJBWODESA-N
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Description

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate is a synthetic heterocyclic compound featuring a benzo[3,4-b]furan-3-one core fused with a 1-methylindole moiety and esterified with a 4-chlorobenzoate group. This structure combines electron-rich aromatic systems (indole and benzofuran) with an electron-withdrawing chlorine substituent, which may influence its physicochemical and biological properties.

Properties

Molecular Formula

C25H16ClNO4

Molecular Weight

429.8 g/mol

IUPAC Name

[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzoate

InChI

InChI=1S/C25H16ClNO4/c1-27-14-16(19-4-2-3-5-21(19)27)12-23-24(28)20-11-10-18(13-22(20)31-23)30-25(29)15-6-8-17(26)9-7-15/h2-14H,1H3/b23-12+

InChI Key

CTEWFGVGVMEDSK-FSJBWODESA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further modified to introduce the methylene and benzoate groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects and inferred properties.

Substituent Variation on the Indole Ring

  • Target Compound : 1-Methylindol-3-yl group.
  • Analog () : 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate.
Property Target Compound Analog ()
Indole Substituent Methyl (-CH₃) Ethyl (-CH₂CH₃)
Ester Group 4-Chlorobenzoate Acetate
Molecular Weight ~458.86 g/mol ~422.42 g/mol (C₂₅H₂₂N₂O₅)
Inferred Lipophilicity Higher (Cl substituent) Lower (smaller ester)

The acetate ester may confer faster metabolic hydrolysis than the 4-chlorobenzoate, which is stabilized by the electron-withdrawing chlorine .

Ester Group Modifications

  • Analog (, BH26358) : Methyl 4-({2-[(3-fluorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}methyl)benzoate.
Property Target Compound BH26358 ()
Aromatic Substituent 1-Methylindole 3-Fluorophenyl
Ester Group 4-Chlorobenzoate Methyl benzoate
Molecular Weight ~458.86 g/mol 404.39 g/mol (C₂₄H₁₇FO₅)
Inferred Bioactivity Potential kinase inhibition Fluorine may enhance bioavailability

The methyl benzoate ester lacks the chlorine’s electron-withdrawing effects, which might reduce stability in biological systems compared to the target compound .

Core Structure and Halogen Effects

  • Analog (, BH26354) : (2Z)-6-[(4-bromobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one.
Property Target Compound BH26354 ()
Substituent on Benzofuran 4-Chlorobenzoate 4-Bromobenzyloxy
Additional Group None 2-Methoxyphenyl propenylidene
Molecular Weight ~458.86 g/mol 463.32 g/mol (C₂₅H₁₉BrO₄)
Inferred Solubility Moderate (Cl polarity) Lower (Br, bulky groups)

The bromine atom in BH26354 increases molecular weight and steric hindrance, likely reducing aqueous solubility. The methoxy group may enhance π-π stacking interactions but could also slow metabolic clearance compared to the target compound’s chlorobenzoate .

Key Research Findings and Trends

Electronic Effects : Chlorine in the target compound improves ester stability and may enhance binding to electron-deficient biological targets.

Steric Considerations : Bulkier substituents (e.g., ethyl in , bromine in BH26354) correlate with reduced solubility and altered pharmacokinetics.

Bioactivity Hypotheses : Fluorine (BH26358) and methoxy (BH26354) groups suggest divergent pharmacological profiles, warranting further comparative assays.

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